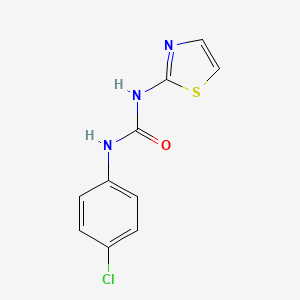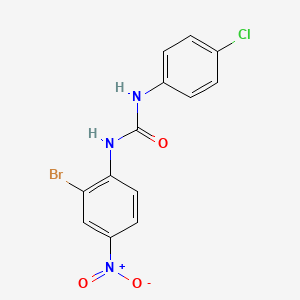![molecular formula C17H12BrN3S B3826704 N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B3826704.png)
N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline
Vue d'ensemble
Description
N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline, commonly known as BTTPA, is a compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the class of azo dyes and is known for its unique properties, which make it an attractive candidate for research.
Mécanisme D'action
The mechanism of action of BTTPA is not fully understood, but it is believed to involve the interaction of the compound with biological molecules such as nucleic acids and proteins. The compound is known to be highly fluorescent, which makes it a useful tool for the detection of biomolecules in vitro.
Biochemical and Physiological Effects:
BTTPA has been shown to have no significant toxic effects on cells and tissues at low concentrations. However, at higher concentrations, it can cause cytotoxicity and induce apoptosis in cancer cells. The compound has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTTPA in lab experiments is its high sensitivity and selectivity for the detection of biomolecules. It is also relatively easy to synthesize and has a low cost. However, one of the limitations of using BTTPA is its low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on BTTPA. One area of interest is the development of new methods for the synthesis of the compound, which could lead to the creation of new derivatives with enhanced properties. Another area of interest is the application of BTTPA in the development of new biosensors for the detection of biomolecules in vivo. Finally, the use of BTTPA in the development of new materials with unique optical and electrical properties is also an area of potential research.
Applications De Recherche Scientifique
BTTPA has been extensively studied for its applications in various fields of science, including biotechnology, chemistry, and material science. In biotechnology, BTTPA has been used as a fluorescent probe for the detection of DNA and RNA. In chemistry, it has been used as a chromophore for the synthesis of novel dyes and pigments. In material science, BTTPA has been used to create new materials with unique optical and electrical properties.
Propriétés
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-(4-phenyldiazenylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3S/c18-17-11-10-16(22-17)12-19-13-6-8-15(9-7-13)21-20-14-4-2-1-3-5-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIJHLJQBYSPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038107 | |
| Record name | Benzenamine, N-[(5-bromo-2-thienyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601038107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline | |
CAS RN |
316137-67-4 | |
| Record name | Benzenamine, N-[(5-bromo-2-thienyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601038107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(phenylsulfonyl)oxy]-6,7-dihydro-1-benzothiophen-4(5H)-imine](/img/structure/B3826631.png)
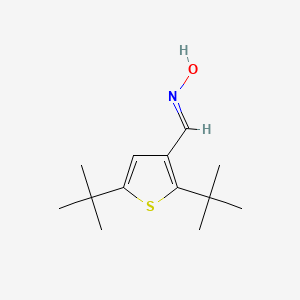

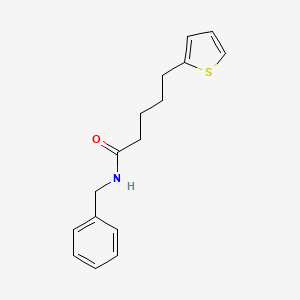
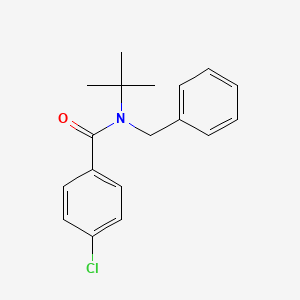
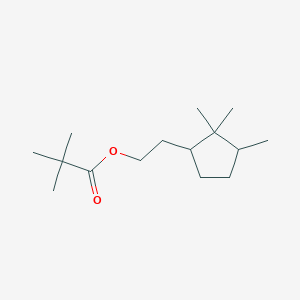
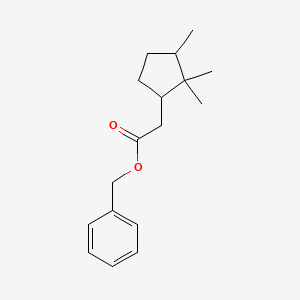
![2-[ethyl(hydroxy)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B3826676.png)
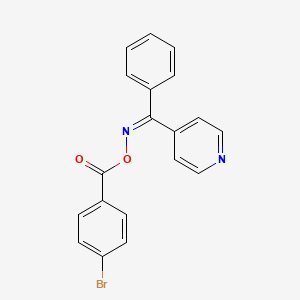

![N,N'-bis[(5-bromo-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B3826705.png)

